molecular formula C19H17N5O B414329 (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 324010-37-9

(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Katalognummer: B414329
CAS-Nummer: 324010-37-9
Molekulargewicht: 331.4g/mol
InChI-Schlüssel: DGPISMKSVMXLQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolone class of heterocyclic molecules, characterized by a 1H-pyrazol-3(2H)-one core substituted with a benzimidazole-derived Schiff base moiety. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and biological interactions. Pyrazolone derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities .

The synthesis typically involves condensation of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (4-aminoantipyrine) with a benzimidazole-2-carbaldehyde derivative under acidic or thermal conditions . Crystallographic studies (e.g., SHELX-based refinements) confirm the planar geometry of the pyrazolone ring and the conjugated π-system extending into the benzimidazole substituent, which enhances electronic delocalization .

Biologische Aktivität

The compound (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of the target compound involves a multi-step process that typically includes the condensation of 1H-benzo[d]imidazole derivatives with hydrazones. The structural elucidation is performed using techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the NMR data reveal characteristic signals that confirm the successful formation of the compound, with specific attention to the chemical shifts associated with the amine protons and other functional groups present in the molecule .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer cell proliferation. Notably, studies have shown that it can inhibit key kinases such as EGFR and HER2, which are critical in signaling pathways associated with tumor growth and survival. The binding affinity and interaction modes have been elucidated through co-crystallization studies, revealing hydrogen bond formations that stabilize the compound within the active sites of these enzymes .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings related to its efficacy:

Cell Line IC50 (μM) Mechanism of Action References
A549 (Lung Cancer)9Induces cell cycle arrest and apoptosis
MCF7 (Breast Cancer)12Inhibits migration and invasion
HeLa (Cervical Cancer)15Disrupts mitochondrial function leading to apoptosis

Case Studies

  • A549 Cell Line : In a study involving human lung cancer cells (A549), it was demonstrated that the compound significantly inhibited cell proliferation at an IC50 value of 9 μM. This inhibition was linked to morphological changes in cells and a reduction in migratory capabilities .
  • MCF7 Cell Line : Another investigation focused on breast cancer cells (MCF7), where it was found to induce apoptosis and inhibit cell migration at an IC50 of 12 μM. The underlying mechanism involved disruption of key signaling pathways associated with cancer progression .
  • HeLa Cells : In cervical cancer models using HeLa cells, the compound exhibited an IC50 value of 15 μM, with evidence suggesting that it affects mitochondrial functions, leading to programmed cell death .

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Anticancer Activity :
    • Several studies have reported that compounds containing the benzimidazole and pyrazolone frameworks exhibit potent anticancer properties. For instance, derivatives of benzimidazole have been synthesized and shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • A recent study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects against human cancer cells, suggesting that (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one may exhibit similar effects .
  • Antimicrobial Activity :
    • Compounds derived from benzimidazole and pyrazolone have been shown to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
    • The structural components of this compound may enhance its efficacy against resistant strains of pathogens.
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of similar compounds has been documented extensively. The incorporation of specific functional groups in the structure can lead to significant inhibition of pro-inflammatory cytokines, providing a basis for exploring this compound in treating inflammatory diseases .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the benzimidazole and pyrazolone rings through condensation reactions. Case studies have demonstrated various synthetic methodologies that yield high purity and yield of this compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial EffectsShowed inhibition against Gram-positive bacteria with minimal inhibitory concentration values lower than standard antibiotics.
Study 3Anti-inflammatory ActivityReported reduction in TNF-alpha levels in vitro, indicating potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between a pyrazolone derivative (e.g., 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) and a benzimidazole carbaldehyde. Key steps include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid) for 4–8 hours. Purification is achieved through recrystallization using ethanol or DCM/hexane mixtures. Similar protocols are described for structurally related pyrazolone-benzimidazole hybrids in .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Essential for confirming the (E)-configuration of the imine bond and analyzing molecular packing. Monoclinic crystal systems (e.g., P21/nP2_1/n) with Z = 4 are common, as seen in analogous derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imine CH=N at ~8.5–9.0 ppm) and confirm substituent positions .
  • FT-IR : Stretching frequencies for C=N (~1600 cm1^{-1}) and N-H (~3400 cm1^{-1}) validate the Schiff base formation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies in bond angles or tautomeric forms (e.g., keto-enol equilibria in pyrazolone rings) require cross-validation via:

  • SCXRD : Compare experimental bond lengths (e.g., C=N: ~1.28 Å) with Density Functional Theory (DFT)-optimized geometries .
  • Solid-state vs. solution studies : Use variable-temperature NMR to detect tautomerism and correlate with crystallographic data .

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents on the benzimidazole ring?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro or halogenated benzimidazole precursors .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis reduce reaction time and improve yields for sterically hindered derivatives .

Q. How do substituents on the benzimidazole ring influence biological activity?

  • Methodological Answer :

  • Antimicrobial activity : Hydroxy or nitro groups at the benzimidazole 5-position enhance hydrogen bonding with bacterial targets, as shown in pyrazolone derivatives with MIC values <10 µg/mL against S. aureus .
  • Anticancer potential : Methyl or methoxy groups improve lipophilicity and cellular uptake, as observed in cytotoxicity assays against HeLa cells .

Q. What computational methods are suitable for studying the compound’s electronic properties and pharmacophore modeling?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer interactions .
  • Molecular docking : Use AutoDock Vina to simulate binding to therapeutic targets (e.g., COX-2 for anti-inflammatory activity) and validate with SCXRD-derived geometries .

Q. How can researchers address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-crystallization : Introduce coformers (e.g., succinic acid) to modify crystal packing and enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles, optimizing particle size (<200 nm) via dynamic light scattering (DLS) .

Q. Data Contradiction Analysis

  • Example : Conflicting 13C^{13}C NMR signals for the imine carbon (C=N) may arise from tautomerism or solvent effects.
    • Resolution : Perform 2D NMR (HSQC, HMBC) to assign carbons unambiguously and compare with SCXRD data .

Vergleich Mit ähnlichen Verbindungen

Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Structural Features Biological Activity References
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Benzimidazole-Schiff base; planar geometry with intramolecular H-bonding (N–H⋯O) Anticipated antimicrobial activity (inferred from benzimidazole analogs)
4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Electron-rich dimethylamino group; monoclinic crystal system (C2/c) Enhanced solubility; potential CNS activity due to lipophilic substituent
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Nitro and hydroxyl groups; strong intermolecular H-bonding (O–H⋯O) Antioxidant and anti-inflammatory properties
4-[(E)-(4-Diethylamino-2-hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Bulky diethylamino group; distorted π-system due to steric effects Antipyretic activity; moderate antibacterial efficacy
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Naphthyl substituent; extended aromatic system Fluorescence properties; used in sensor applications

Key Findings :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., nitro in ): Enhance antioxidant capacity via resonance stabilization of radical intermediates. Electron-Donating Groups (e.g., dimethylamino in ): Improve solubility and membrane permeability, crucial for CNS-targeted drugs. Benzimidazole Moiety (Target Compound): Likely confers antimicrobial activity by interfering with microbial DNA gyrase, as seen in benzimidazole analogs .

Crystallographic Differences: The target compound’s benzimidazole-Schiff base forms intramolecular H-bonds (N–H⋯O), stabilizing the (E)-isomer . In contrast, naphthyl-substituted analogs exhibit intermolecular H-bonding networks, influencing crystal packing and melting points . Lattice parameters vary significantly: For example, the diethylamino derivative has a larger unit cell volume (V = 3449.5 ų) compared to the dimethylamino analog (V = 1684.4 ų) due to steric bulk .

Hydrogen Bonding and Solubility :

  • Hydroxyl and nitro groups (e.g., ) facilitate stronger intermolecular interactions, reducing solubility but enhancing thermal stability.
  • Benzimidazole-containing derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), critical for drug formulation .

Table 2: Selected Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) R-Factor
Target Compound (Benzimidazole analog) P21/n 12.03 7.14 20.21 104.01 1684.4 0.037
4-(Dimethylamino analog) C2/c 17.73 6.75 29.39 101.43 3449.5 0.060
4-(Naphthyl analog) P21/c 10.12 9.84 17.25 95.2 1702.7 0.147

Eigenschaften

IUPAC Name

4-(1H-benzimidazol-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-18(19(25)24(23(13)2)14-8-4-3-5-9-14)20-12-17-21-15-10-6-7-11-16(15)22-17/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPISMKSVMXLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.